REACTION_CXSMILES
|
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.N(C(C)(C)C#N)=N[C:11](C)(C)[C:12]#N.[CH3:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28]>O>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH:22]([C:23]1[CH:28]=[CH:27][C:26]([CH:11]=[CH2:12])=[CH:25][CH:24]=1)=[CH2:21]
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(=C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
CCCCCCCC
|
Name
|
|
Quantity
|
80 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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was added
|
Type
|
ADDITION
|
Details
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uniformly mixed with an oil phase
|
Type
|
CUSTOM
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Details
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prepared by an ultrasonic crasher into a miniemulsion under the effect of a high shear field
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Type
|
CUSTOM
|
Details
|
The miniemulsion was transferred to a reactor
|
Type
|
CUSTOM
|
Details
|
subjected to the reaction at a temperature of 80° C. which
|
Type
|
CUSTOM
|
Details
|
to yield polymeric nanocapsules with highly crosslinked shells which
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=CC=C(C=C1)C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |